Magnesium oleate

Description

Significance of Magnesium Oleate (B1233923) within Contemporary Chemical Science

The significance of magnesium oleate in contemporary chemical science lies in its utility as a component or subject of study in several key areas. It is recognized as a binder, emulsifier, and anticaking agent. calpaclab.comguidechem.comchemicalbook.com Its role as a plasticizer, paint drier, and lubricant is also documented. calpaclab.com Furthermore, this compound has been explored in the synthesis of environmentally friendly detergents with antioxidation properties. calpaclab.comresearchgate.netresearchgate.netacs.orgscispace.comacs.org Research also indicates its use in modifying the properties of materials, such as enhancing the thermal stability and mechanical properties of polymer nanocomposites. researchgate.netmarquette.edubohrium.com The interaction of oleic acid, a precursor to this compound, with magnesium surfaces has been studied for its potential in forming protective layers to enhance corrosion resistance. ijcsi.prodoi.orgresearchgate.net

Interdisciplinary Relevance of this compound Studies

The study of this compound demonstrates interdisciplinary relevance, bridging areas such as materials science, polymer chemistry, surface chemistry, and environmental chemistry. Its application in polymer nanocomposites highlights its role in materials science, where it influences thermal and mechanical properties. researchgate.netmarquette.edubohrium.com Research into its use as a detergent component touches upon environmental chemistry and chemical engineering, focusing on biodegradable and high-alkali formulations. researchgate.netresearchgate.netacs.orgscispace.comacs.org Investigations into the protective films formed by oleic acid on magnesium surfaces are relevant to materials science and corrosion science. ijcsi.prodoi.orgresearchgate.net Furthermore, studies exploring the potential of this compound in biomedical applications, such as in directional nanofibers for neurosupport, showcase its relevance in biomaterials and biomedical engineering. nih.gov

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved from focusing on its basic physical and chemical properties and its traditional uses as an additive to exploring its potential in more advanced and environmentally conscious applications. Early research likely centered on its function as a simple metal soap, examining its solubility and its roles in formulations like paints and lubricants. More recent research has delved into optimizing its synthesis for specific purposes, such as creating high-alkali detergents with improved properties. researchgate.netresearchgate.netacs.orgscispace.comacs.org The investigation of its incorporation into polymer nanocomposites reflects a shift towards utilizing its properties at the nanoscale to enhance material performance. researchgate.netmarquette.edubohrium.com The exploration of oleate-containing coatings on magnesium implants signifies a growing interest in its biocompatibility and its role in controlling the degradation of biodegradable materials in biomedical contexts. doi.orgresearchgate.netnih.gov This evolution reflects a broader trend in chemical research towards developing functional materials and sustainable chemical processes.

Detailed Research Findings

Research has investigated the synthesis of this compound detergents, optimizing reaction conditions to achieve desired properties like Total Base Number (TBN). For instance, studies have explored using oleic acid and magnesium oxide as raw materials, varying parameters such as molar ratios and reaction temperatures. researchgate.netresearchgate.netacs.orgacs.org

| Synthesis Parameter | Optimized Condition Example (High-Alkali Detergent) | Reference |

| Raw Materials | Oleic acid, Active-60 Magnesium Oxide | researchgate.netacs.org |

| Molar Ratio (MgO:Oleic Acid) | Optimized in studies | researchgate.netresearchgate.net |

| Catalyst | Ammonia (B1221849) solution | researchgate.net |

| Carbonation Temperature | Optimized in studies | researchgate.netresearchgate.net |

| Total Base Number (TBN) Achieved | Up to 402 mg KOH/g | researchgate.net |

Studies on polymer nanocomposites incorporating magnesium aluminum oleate layered double hydroxides (LDHs) have shown that the presence of these materials can enhance the thermal and fire properties of polymers like poly(methyl methacrylate) (PMMA). researchgate.netmarquette.educore.ac.uk The dispersion of the oleate-containing LDHs within the polymer matrix is facilitated by the packing of the oleate anions. researchgate.netcore.ac.uk

Research on the interaction of oleic acid with magnesium surfaces has demonstrated that both contact treatment and chamber treatment can lead to the formation of protective films that increase the metal's corrosion resistance. ijcsi.prodoi.org The structure and effectiveness of these films are influenced by the treatment method and temperature. ijcsi.pro

| Treatment Method | Temperature Range (°C) | Effect on Corrosion Resistance | Film Structure Example | Reference |

| Contact Treatment | 40-80 | Increased | Rounded agglomerates | ijcsi.pro |

| Chamber Treatment | 100-120, 140 | Greater increase | Reticulated structure | ijcsi.pro |

Studies on directional nanofibers for neurosupport have investigated blends of poly(3-hyroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV) with this compound. nih.gov this compound was found to act as a non-toxic plasticizer and promote cell proliferation, influencing the mechanical properties and drug release kinetics of the nanofibers. nih.gov

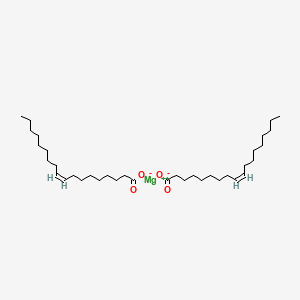

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;(Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXXEAZZVHRDF-CVBJKYQLSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1555-53-9 | |

| Record name | Magnesium oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45SH0X7R1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Magnesium Oleate

Conventional Synthetic Pathways for Magnesium Oleate (B1233923) Derivates

Conventional synthesis of magnesium oleate typically involves the direct interaction between oleic acid and a suitable magnesium compound. This approach leverages the acidic nature of oleic acid to react with basic magnesium sources, forming the desired magnesium salt.

Direct Reaction of Oleic Acid with Magnesium Sources

Direct reaction methods are fundamental to this compound synthesis, utilizing readily available magnesium compounds to react with oleic acid.

Magnesium oxide (MgO) is a common magnesium source employed in the synthesis of this compound. Different forms of magnesium oxide, such as Active-60, Light, and Heavy, exhibit varying reactivity which can influence the synthesis process and product characteristics. Studies have investigated the effectiveness of different magnesium oxide types. For instance, magnesium oxide (Light) has shown high activity in the synthesis of high-alkali this compound detergent, yielding a product with a total base number (TBN) of 256 mg KOH/g under optimized conditions. acs.orgacs.orgacs.org In contrast, using magnesium oxide (Heavy) as a material resulted in a product with a significantly lower TBN, less than 30 mg KOH/g. acs.org Magnesium hydroxide (B78521) has also been explored, but it can lead to products with undesirable viscosity. acs.org

The reaction typically involves heating a mixture of oleic acid and magnesium oxide. google.com The choice of magnesium oxide impacts the reaction efficiency and the properties of the resulting this compound. Active-60 magnesium oxide has been used in the synthesis of overbased this compound detergent, with optimized conditions leading to a TBN of 402 mg KOH/g. researchgate.net

The introduction of carbon dioxide (CO2) is a key aspect of synthesizing overbased this compound detergents. This carbonation process allows for the incorporation of additional magnesium into the oleate structure, increasing the total base number (TBN) of the product. The reaction involves the carbonation of magnesium species, often formed in situ from the reaction of magnesium oxide or hydroxide with water and other promoters. researchgate.neticm.edu.pl

Quantitative introduction of carbon dioxide has been explored as a method to improve the utilization efficiency of CO2 and better control the amount consumed in the carbonation reaction. researchgate.netacs.org This novel method has shown potential for synthesizing various organic acid magnesium salt detergents, including this compound. acs.org The carbonation temperature is a critical parameter, with optimal results often observed within a specific range, such as 60-65 °C. acs.org Temperatures outside this range can lead to wasted CO2 or the formation of magnesium carbonate particles with undesirable characteristics. acs.org The molar ratio of injected CO2 to magnesium oxide is also optimized to achieve desired TBN values. acs.org

Utilization of Magnesium Oxide (Active-60, Light, Heavy) in Synthesis

Solvent-Assisted Synthesis Strategies

Solvents play a crucial role in many this compound synthesis methods, facilitating the reaction between reactants and influencing the properties of the final product.

Mixed solvent systems, such as toluene/ethanol (B145695), are frequently employed in the synthesis of this compound, particularly in the preparation of overbased magnesium fatty acid detergents. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq A common ratio for the toluene/ethanol mixture is 9:1 (vol/vol). researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These solvent systems help to disperse the reactants and products, facilitating the reaction and contributing to the stability of the resulting detergent. researchgate.net The presence of ethanol can also be linked to methods involving metal hydroxide and oleic acid reactions. google.com After the reaction, these solvents are typically removed, often through heating under vacuum. google.com

Xylene is another organic solvent that has been utilized as a reaction medium in the synthesis of this compound, particularly in the context of preparing composite-metal oleate detergents involving both calcium and magnesium. researchgate.net In such syntheses, the molar ratio of xylene to the composite alkaline salts (including active-60 MgO) is a parameter that is optimized to achieve desired product properties. researchgate.net Xylene contributes to the reaction environment, influencing the interaction between the oleic acid and the magnesium source.

| Magnesium Source | Key Process Parameter | Typical Outcome/Finding | Source |

| Magnesium Oxide (Light) | Molar ratio to oleic acid | High activity, TBN of 256 mg KOH/g achievable | acs.orgacs.orgacs.org |

| Magnesium Oxide (Heavy) | Used as material | Lower TBN (< 30 mg KOH/g) | acs.org |

| Active-60 MgO | Molar ratio to oleic acid | Overbased product with TBN of 402 mg KOH/g | researchgate.net |

| Carbon Dioxide | Carbonation temperature | Optimal range 60-65 °C | acs.org |

| Carbon Dioxide | Molar ratio injected to MgO | Optimized for desired TBN | acs.org |

| Toluene/Ethanol | Solvent system (e.g., 9:1) | Used in overbased detergent synthesis | researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |

| Xylene | Molar ratio to alkaline salts | Optimized in composite-metal synthesis | researchgate.net |

Role of Toluene/Ethanol Solvent Systems

Impact of Alkaline Magnesium Salts on Reaction Efficiency

The choice of alkaline magnesium salt significantly influences the efficiency of this compound synthesis, particularly in the preparation of high-alkali formulations. Studies have investigated the use of different magnesium sources, such as magnesium hydroxide (Mg(OH)₂) and different grades of magnesium oxide (MgO), specifically light and heavy magnesium oxide. Research indicates that using magnesium oxide (Light) as a raw material demonstrates higher activity for the synthesis of high-alkali this compound detergent compared to magnesium hydroxide and magnesium oxide (Heavy). acs.orgacs.org

Using magnesium hydroxide as a reactant can result in a product with poor viscosity, making it difficult to handle. acs.org Magnesium oxide (Heavy) may yield products with a low TBN. acs.org In contrast, magnesium oxide (Light) has been shown to facilitate the synthesis of this compound detergent with a significantly higher TBN and acceptable viscosity under optimized conditions. acs.orgacs.org

The following table illustrates the impact of different alkaline magnesium salts on the TBN and viscosity of the resulting this compound detergent:

| Alkaline Magnesium Salt | TBN (mg KOH/g) | Viscosity (cSt) |

| Magnesium Hydroxide | Not specified | Poor |

| Magnesium Oxide (Heavy) | < 30 | Not specified |

| Magnesium Oxide (Light) | 256 | 86 |

Data derived from research on high-alkali this compound detergent synthesis. acs.orgacs.org

This highlights the critical role of the specific alkaline magnesium salt in achieving desired product specifications, with magnesium oxide (Light) being a preferred choice for high-alkali applications due to its reactivity. acs.orgacs.org

Advanced Synthetic Approaches for Tailored this compound Structures

Advanced synthetic approaches aim to create this compound materials with specific properties, including high alkalinity, overbasing, and integration into multifunctional composites, often incorporating additives like dispersants for enhanced performance.

Synthesis of Overbased this compound Formulations

Overbased this compound formulations are characterized by a higher-than-stoichiometric amount of magnesium relative to oleic acid, typically achieved by incorporating colloidal magnesium carbonate stabilized by this compound. semanticscholar.org The synthesis generally involves the reaction of oleic acid with an active magnesium oxide in the presence of promoters (such as methanol (B129727) and ammonia) and solvents, followed by carbonation with carbon dioxide gas. researchgate.netacs.orgacs.orguobaghdad.edu.iquobaghdad.edu.iq

A typical process involves dissolving oleic acid and diluent oil in a solvent mixture (e.g., methanol and xylene), adding active magnesium oxide, heating the mixture, introducing ammonia (B1221849) as a catalyst, and then bubbling carbon dioxide through the reaction mass. acs.orguobaghdad.edu.iq The reaction conditions, including the molar ratios of reactants, temperature, and CO₂ rate, are optimized to achieve high TBN values, which indicate the alkaline reserve of the material. researchgate.netacs.org For example, overbased this compound detergents with TBN values as high as 402 mg KOH/g have been synthesized by optimizing these parameters. researchgate.netacs.org

The synthesis of overbased magnesium fatty acids, including oleate, commonly utilizes active-60 magnesium oxide and carbon dioxide gas at temperatures around 60 °C, with ammonia solution serving as a catalyst in a solvent mixture like toluene/ethanol. uobaghdad.edu.iquobaghdad.edu.iq

Development of High-Alkali this compound Systems

The development of high-alkali this compound systems is closely related to the synthesis of overbased formulations, as high alkalinity is a key characteristic of overbased materials. These systems, often intended for use as detergents in lubricants, are designed to neutralize acidic byproducts effectively. acs.org

The synthesis of biodegradable high-alkali this compound detergent has been reported using oleic acid and magnesium oxide (Light) as raw materials. acs.orgacs.orgresearchgate.netscispace.com Optimization of reaction conditions, including the molar ratio of magnesium oxide to oleic acid, amounts of methanol and ammonia, carbonation temperature, water content, and CO₂ flow rate, is critical to achieving high TBN values. acs.orgacs.orgresearchgate.netscispace.com Under optimized conditions, high-alkali this compound detergents with TBN values of 256 mg KOH/g have been obtained. acs.orgacs.orgresearchgate.netscispace.com The molar ratio of injected CO₂ to magnesium oxide is a significant factor, with an optimal ratio leading to the highest TBN. acs.org

Preparation of Multifunctional Metal Oleate Composites

Multifunctional metal oleate composites involving this compound combine the properties of this compound with those of other metal oleates or functional additives to achieve enhanced performance. These composites can act as multi-purpose additives in various applications.

Environmentally friendly composite-metal oleate detergents have been synthesized using mixtures of alkaline earth metal salts, such as calcium hydroxide and magnesium oxide, with oleic acid. researchgate.net These composite materials can exhibit high alkalinity and improved properties. researchgate.net For instance, composite-metal (calcium and magnesium) oleate solutions with high TBN values have been developed. researchgate.net

Furthermore, multifunctional metal (calcium, magnesium) oleate detergents with antioxidation properties have been synthesized by incorporating oil-soluble liquid antioxidants as reactive functional materials during the synthesis process. researchgate.net Metal-plating additives containing mixtures of metal oleates, including copper, magnesium, yttrium, and lanthanide oleates, have been explored for their tribological characteristics, demonstrating the potential for reduced friction. tribology.rs The preparation of mixed metal oleates can also be achieved through methods like the ion exchange method, using alkali or alkaline earth metal oleates (such as this compound) and metal inorganic compounds as reactants in a biphasic solvent system. google.com

Integration of Dispersants for Enhanced Formulation Stability

Dispersants are often integrated into this compound formulations, particularly detergents and dispersions, to improve their stability and prevent the aggregation and sedimentation of solid particles, such as the colloidal magnesium carbonate in overbased systems. researchgate.netacs.orgmdpi.comgoogle.com

The synthesis of dispersant/magnesium oleate mixed substrate detergents involves incorporating various dispersants during the preparation process. researchgate.netacs.org Examples of dispersants used include Tuwen-80, poly-12-hydroxystearic acid-pentaerythritol (PTHSAP), and poly-12-hydroxystearic acid-polyethylene polyamine (PTHSAPP). researchgate.netacs.org These dispersants help to enhance the dispersing capability and stability of the final this compound detergent. researchgate.netacs.org

In magnesium-containing dispersions, dispersants play a crucial role in maintaining a fluid and stable dispersion of magnesium oxide or other magnesium compounds in a non-volatile fluid. google.com The concentration of the dispersant in the formulation is important for achieving a stable dispersion. google.com Sorbitan mono-oleate is another example of a dispersant that has been used to stabilize magnesium oxide dispersions. google.com Steric stabilization, often achieved by incorporating dispersants or modifying particle surfaces, is a common strategy to obtain stable suspensions of particles in lubricating oil formulations containing metal oleates. mdpi.com

Optimization of Reaction Parameters for this compound Synthesis

Optimizing the reaction parameters is essential to maximize the yield, purity, and desired properties of this compound. Various factors influence the synthesis, particularly for overbased and high-alkali formulations.

Key parameters that have been subject to optimization include:

Molar Ratio of Reactants: The ratio of magnesium oxide to oleic acid is critical, as a higher proportion of magnesium oxide is needed to increase the amount of colloidal magnesium carbonate in overbased systems. acs.org Optimized molar ratios of methanol to active magnesium oxide, ammonia to active magnesium oxide, and injected CO₂ to active magnesium oxide are also crucial for achieving high TBN values. researchgate.netacs.org For high-alkali synthesis, the molar ratio of magnesium oxide to oleic acid and the molar ratio of water to magnesium oxide have been optimized. acs.orgacs.orgresearchgate.netscispace.com

Temperature: Reaction temperature plays a significant role in the rate and efficiency of the synthesis and carbonation process. Temperatures around 60-65 °C are commonly used for the carbonation reaction in overbased this compound synthesis. acs.orguobaghdad.edu.iquobaghdad.edu.iq For the formation of protective oleic acid films on magnesium, which can involve this compound formation, temperatures around 140°C have been explored for contact treatment. ijcsi.pro

Reaction Time: The duration of the reaction, including the stirring time after adding magnesium oxide and the carbonation time, impacts the conversion of reactants and the formation of the desired product structure. acs.org

CO₂ Rate and Pressure: The rate at which carbon dioxide is introduced and the reaction pressure are vital for the carbonation step in overbased synthesis, influencing the formation and stabilization of colloidal magnesium carbonate. acs.orgacs.orgacs.orgresearchgate.net Excess CO₂ can potentially decrease the TBN. acs.org

Addition Mode of Reactants/Catalysts: The sequence and method of adding reactants and catalysts, such as the addition mode of ammonia, can affect the reaction pathway and efficiency. researchgate.netacs.org

Optimization studies often involve investigating the effect of varying these parameters on product characteristics like TBN and viscosity. acs.orgacs.orgresearchgate.net For example, research on high-alkali this compound detergent synthesis systematically optimized parameters like the choice of alkaline magnesium salt, molar ratios, and carbonation conditions to achieve a product with a TBN of 256 mg KOH/g. acs.orgacs.orgresearchgate.netscispace.com

Molar Ratio Dependencies

The molar ratios of key reactants significantly influence the yield and properties of this compound. Investigations have explored the optimal proportions of magnesium oxide, oleic acid, methanol, water, and injected carbon dioxide.

Magnesium Oxide to Oleic Acid: The molar ratio of magnesium oxide (MgO) to oleic acid is a critical factor. Studies on the synthesis of high-alkali this compound detergent have indicated that a molar ratio of magnesium oxide (Light) to oleic acid of 10:1 can yield a product with a TBN of 256 mg KOH/g under suitable conditions. acs.orgacs.org Another study optimizing the synthesis of overbased this compound detergent using active-60 magnesium oxide also investigated this molar ratio. researchgate.netacs.org

Methanol to Magnesium Oxide: Methanol is often used as a solvent or co-reactant in the synthesis process. The amount of methanol relative to magnesium oxide has been shown to affect both the TBN and viscosity of the resulting this compound detergent. acs.orgacs.org Optimized conditions for high-alkali this compound synthesis included an amount of methanol equivalent to 8 mL. acs.org

Ammonia to Magnesium Oxide: Ammonia plays a role in the synthesis, often acting as a catalyst or facilitating the reaction. The molar ratio or amount of ammonia relative to magnesium oxide is another parameter subject to optimization. researchgate.netacs.orgresearchgate.net For the synthesis of high-alkali this compound detergent, an amount of ammonia equivalent to 4 mL was found to be effective under specific conditions. acs.org

Water to Magnesium Oxide: Water is necessary for the conversion of magnesium oxide to magnesium hydroxide, a key intermediate in some synthesis routes. acs.org The molar ratio of water to magnesium oxide impacts the TBN and viscosity of the product. As this ratio increases, the TBN and viscosity initially rise before subsequently decreasing. acs.org An optimized molar ratio of water to magnesium oxide (Light) of 0.4:1 has been reported for high-alkali this compound synthesis. acs.org

Injected CO2 to Magnesium Oxide: Carbonation is a crucial step in the synthesis of overbased this compound, where carbon dioxide reacts with magnesium species to form basic magnesium carbonates dispersed within the oleate matrix. The molar ratio of injected CO2 to magnesium oxide is directly related to the degree of overbasing and thus the TBN of the product. The effects of this molar ratio on TBN and viscosity have been studied. acs.orgacs.org An optimized molar ratio of injected CO2 to magnesium oxide (Light) of 0.6:1 or 0.8:1 has been reported in the context of achieving a TBN of 256 mg KOH/g. acs.orgacs.org

Here is a summary of some optimized molar ratios reported for the synthesis of high-alkali this compound detergent:

| Reactant Ratio | Optimized Value | Product TBN (mg KOH/g) | Source |

| MgO (Light) : Oleic Acid | 10:1 | 256 | acs.orgacs.org |

| Methanol Amount | 8 mL | 256 | acs.orgacs.org |

| Ammonia Amount | 4 mL | 256 | acs.orgacs.org |

| Water : MgO (Light) | 0.4:1 | 256 | acs.orgacs.org |

| Injected CO2 : MgO (Light) | 0.6:1 or 0.8:1 | 256 | acs.orgacs.org |

Control of Carbonation Temperature and CO2 Flow Rate

The conditions during the carbonation step are vital for the formation and dispersion of the basic magnesium carbonate core in overbased this compound. Carbonation temperature and CO2 flow rate are key parameters that require careful control.

Carbonation Temperature: The temperature at which carbonation is carried out significantly affects the efficiency of CO2 uptake and the properties of the final product. Research indicates that a carbonation temperature in the range of 60-65 °C can yield a satisfactory product with a TBN of 256 mg KOH/g. acs.orgacs.org If the carbonation temperature is too low (e.g., below 50 °C), CO2 may be wasted, implying inefficient carbonation. acs.org

CO2 Flow Rate: The rate at which CO2 gas is introduced into the reaction mixture during carbonation also plays a role in the synthesis process. The gas flow rate of CO2 influences the carbonation efficiency and product characteristics. acs.orgacs.org An optimized gas flow rate of 60 mL/min has been reported for the synthesis of high-alkali this compound detergent under specific conditions. acs.org

Ammonia Addition Modes and Their Mechanistic Implications

Ammonia is frequently employed in the synthesis of this compound, particularly in the preparation of overbased variants. Its role can be catalytic, facilitating the reaction between magnesium oxide/hydroxide, oleic acid, and carbon dioxide. The mode of ammonia addition can influence the reaction pathway and the characteristics of the resulting this compound.

Magnesium Oleate in Advanced Materials Engineering and Composites

Integration of Magnesium Oleate (B1233923) in Polymeric Systems

The incorporation of magnesium oleate into polymeric systems can significantly alter their structural and functional properties. This integration is explored in various forms, including nanofibers and nanocomposites, where this compound acts as a modifier or a component of reinforcing fillers.

Fabrication of Polyhydroxyalkanoate-Magnesium Oleate Nanofibers

Polyhydroxyalkanoates (PHAs) are biodegradable polymers with potential in various applications, including tissue engineering researchgate.netmdpi.com. The fabrication of nanofibers from PHAs, often via electrospinning, allows for the creation of structures mimicking the extracellular matrix researchgate.netresearchgate.net. This compound has been investigated as an additive in the electrospinning of PHA, specifically poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV), to produce directional nanofibers researchgate.net. In such systems, this compound can serve a dual role, acting as a non-toxic plasticizer and promoting cell proliferation, which is particularly relevant for neurosupport applications researchgate.net. The inclusion of this compound can influence the crystallinity and mechanical properties of the resulting PHBV nanofibers, allowing for tuning of properties like tensile strength and deformation modulus to match those of native nerve tissue researchgate.net.

Development of Magnesium Aluminum Oleate Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with positively charged layers and intercalated anions mdpi.comcapes.gov.br. Magnesium aluminum LDHs are common examples. The interlayer anions can be exchanged with various organic species, including oleate, to render the LDH organophilic mdpi.comcapes.gov.br. Magnesium aluminum oleate LDHs can be synthesized through various methods, such as co-precipitation, ion exchange, or reconstruction methods under hydrothermal conditions mdpi.comnih.govresearchgate.net. The intercalation of oleate groups between the layers increases the distance between the platelets, which is beneficial for their dispersion in polymer matrices mdpi.com. The composition of MgAl-LDHs, particularly the ratio of divalent to trivalent metal cations, can be controlled during synthesis, influencing the properties of the resulting LDHs marquette.edu.

Polymer Nanocomposite Formation with Oleate-Containing LDHs

Oleate-containing magnesium aluminum LDHs are utilized to create polymer nanocomposites capes.gov.brmarquette.edumarquette.eduresearchgate.net. The organophilic nature imparted by the intercalated oleate anions facilitates the dispersion of the LDH layers within various polymer matrices, including polyethylene (B3416737), poly(ethylene-co-butyl acrylate), and poly(methyl methacrylate) capes.gov.brmarquette.edu. The unusual packing of the monounsaturated oleate anions in the LDH gallery contributes to larger basal spacings, further aiding the incorporation of polymer chains between the layers capes.gov.brmarquette.edu. The effectiveness of these LDH nanomaterials as additives in polymers can depend on matching the LDH composition with the specific polymer matrix marquette.edu. The incorporation of oleate-modified LDHs into polymers can lead to improved thermal stability and fire performance marquette.edumarquette.eduresearchgate.netcambridge.org. For instance, magnesium-containing LDHs have shown to enhance the fire properties of polar polymers like poly(methyl methacrylate) marquette.edumarquette.edu.

Surface Modification and Coating Technologies

This compound and related oleate compounds are also relevant in surface modification and coating technologies, particularly for metallic substrates like magnesium and its alloys. Surface modification is crucial for applications where the interaction between the material and its environment needs to be controlled, such as in biodegradable implants nih.govdoi.orgresearchgate.net.

Hydrothermal treatments involving solutions containing sodium oleate have been used to create superhydrophobic and highly adhesive coatings on pure magnesium nih.gov. In these processes, oleate groups can bind to the surface of layered double hydroxide (B78521)/sodium oleate coatings formed during the treatment nih.gov. The application of oleate-containing biocompatible coatings on biodegradable magnesium implants has been explored to control their degradation rate and improve biocompatibility doi.orgresearchgate.netnih.gov. These coatings can be applied using techniques such as plasma electrolytic oxidation (PEO) followed by impregnation with sodium oleate and a polymer like polycaprolactone (B3415563) (PCL) doi.orgnih.govmdpi.com. The presence and distribution of oleate within the coating can be confirmed through techniques like XPS and Raman microspectroscopy mdpi.com. Oleate-containing layers have demonstrated stable corrosion behavior in physiological solutions, highlighting their potential for protecting biodegradable magnesium implants doi.orgnih.gov.

Oleate-Containing Biocompatible Coatings for Magnesium Substrates

Oleate-containing coatings are being developed to improve the performance of biodegradable magnesium implants. These coatings aim to control the degradation rate of magnesium alloys in physiological solutions and enhance their biocompatibility. doi.orgresearchgate.net Research has explored the use of oleate, often in the form of sodium oleate, within hybrid coating systems on magnesium alloys. These systems can involve a base layer, such as one created by plasma electrolytic oxidation (PEO), followed by impregnation with oleate and potentially a biodegradable polymer like polycaprolactone (PCL). doi.orgnih.gov The oleate component contributes to the anticorrosion properties of the coating, helping to reduce the electrochemical activity of the magnesium substrate. nih.gov Studies have shown that oleate-containing surface layers can exhibit stable corrosion behavior even after several days of immersion in aggressive media. doi.org

Data from research on oleate-containing coatings on magnesium alloys highlights their potential in improving corrosion resistance. For instance, hybrid coatings incorporating sodium oleate and polycaprolactone on a PEO layer demonstrated stable corrosion behavior. nih.gov

| Coating Type | Substrate Material | Immersion Time (Hank's Solution) | Corrosion Current Density (A/cm²) | Impedance Modulus at 0.1 Hz (Ω·cm²) |

| Hybrid (PEO + Sodium Oleate + PCL) nih.gov | Additively manufactured Mg | 7 days | 5.68 × 10⁻⁸ | 2.03 × 10⁶ |

| PEO only nih.gov | Additively manufactured Mg | - | Higher | Lower |

| Bare Mg (Implied from comparison in source) nih.gov | Additively manufactured Mg | - | Much Higher | Much Lower |

Superhydrophobic Surface Engineering with Oleate Groups

Oleate groups play a role in the fabrication of superhydrophobic surfaces on various substrates, including magnesium alloys. Superhydrophobic surfaces, characterized by high water contact angles (>150°) and low sliding angles, are desirable for applications requiring corrosion resistance and self-cleaning properties. scirp.orgresearchgate.net The incorporation of long-chain fatty acids or molecules containing oleate groups can impart hydrophobicity to a surface. researchgate.net These molecules can be introduced through various methods, including chemical or electrochemical deposition, or as part of post-modification treatments on pre-existing coatings like those formed by PEO. researchgate.netmdpi.com The combination of surface roughness and the low surface energy provided by the oleate chains contributes to the superhydrophobic effect. mdpi.com While this compound itself might not be directly applied as a bulk coating, the principle of using oleate groups to achieve superhydrophobicity on magnesium substrates is relevant. For example, studies have demonstrated the creation of superhydrophobic surfaces on magnesium alloys by methods involving surface modification with stearic acid, another fatty acid, which functions similarly by providing a low surface energy layer on a structured surface. researchgate.netmdpi.com

Hydrothermal Synthesis of Oleate-Bound Layers on Magnesium Hydroxide

Hydrothermal synthesis is a method used to prepare various inorganic materials, including magnesium hydroxide. rsc.orgnih.gov Oleic acid can be employed as a surface modifier during the hydrothermal synthesis of magnesium hydroxide. koreascience.kr This process can lead to the formation of magnesium hydroxide particles with modified surfaces where oleate groups are bound. koreascience.kr The surface modification with oleate can influence the morphology and dispersion properties of the magnesium hydroxide particles. koreascience.kr The reaction typically occurs in alkaline environments, where the carboxylate group of oleic acid interacts with the magnesium species. koreascience.kr Controlling parameters such as pH, temperature, and reaction time during the hydrothermal treatment is important for tailoring the morphology and properties of the resulting surface-modified magnesium hydroxide. koreascience.kr While the direct formation of a pure this compound layer on magnesium hydroxide via hydrothermal synthesis is not explicitly detailed, the use of oleic acid as a surface modifier in this context highlights the potential for creating oleate-bound interfaces on magnesium-containing compounds through hydrothermal routes.

Plasma Electrolytic Oxidation (PEO) with Oleate Impregnation

Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation (MAO), is an electrochemical surface treatment that creates a ceramic-like oxide layer on magnesium alloys, enhancing their wear and corrosion resistance. mdpi.comresearchgate.net The porous nature of PEO coatings allows for post-treatment impregnation with various substances to impart additional functionalities. nih.gov Oleate compounds, such as sodium oleate, can be impregnated into the porous PEO layer on magnesium substrates. doi.orgnih.gov This impregnation step is a strategy to improve the protective properties of the PEO coating. nih.gov The oleate acts as a corrosion inhibitor, providing active corrosion protection by reducing the electrochemical activity within the pores and defects of the PEO layer. nih.gov Research has investigated the optimization of the impregnation process to ensure efficient incorporation of sodium oleate into the PEO layer and to control its release for prolonged protective action. doi.orgnih.gov The combination of the barrier effect of the PEO layer and the inhibitory action of the impregnated oleate contributes to enhanced corrosion resistance of the magnesium alloy. doi.orgnih.gov

Studies on PEO with oleate impregnation demonstrate the effectiveness of this approach in improving the corrosion resistance of magnesium alloys. Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to assess the protective performance of the hybrid coatings. nih.gov

| Coating Type | Substrate Material | Assessment Method | Key Finding |

| Hybrid (PEO + Sodium Oleate + PCL) nih.gov | Additively manufactured Mg | Potentiodynamic polarization, EIS | Stable corrosion behavior, significantly reduced corrosion current density. |

| PEO only nih.gov | Additively manufactured Mg | Potentiodynamic polarization, EIS | Lower corrosion resistance compared to hybrid coating. |

| Bare Mg (Implied from comparison in source) nih.gov | Additively manufactured Mg | Potentodynamic polarization, EIS | High corrosion rate. |

Nanostructure Fabrication and Surfactant Role

This compound and oleic acid play roles in the synthesis and stabilization of nanoparticles, although the direct synthesis of this compound nanoparticles is less commonly reported than its use in modifying surfaces or as a component in composite materials. However, the principles governing the use of oleates as surfactants in nanoparticle synthesis are applicable.

Influence of Oleic Acid as a Surfactant in Nanoparticle Synthesis

Oleic acid is a widely used surfactant in the synthesis of various nanoparticles, particularly metal oxide nanoparticles. mdpi.comnih.govrsc.orgresearchgate.net Its effectiveness stems from its ability to coordinate to the surface of nanoparticles through its carboxylic acid group, often after deprotonation to form oleate. mdpi.comresearchgate.net This interaction stabilizes the nanoparticles and prevents their agglomeration. nih.govrsc.org

The presence of oleic acid during nanoparticle synthesis can significantly influence the particle size distribution and morphology. mdpi.comrsc.org The long hydrocarbon chains of oleic acid create a steric barrier between particles, limiting their growth and promoting the formation of smaller, more uniform nanoparticles. mdpi.com Oleic acid can be used alone or in combination with other surfactants, such as oleylamine (B85491), to further control the shape and size of nanoparticles by influencing the growth rates of different crystal facets. mdpi.comrsc.org

The binding strength of oleic acid to the nanoparticle surface is important; a strong binding can lead to a narrow particle size distribution by retarding monomer diffusion to the surface. mdpi.com Oleic acid can also act as a solvent and sometimes a mild reducing agent in nanoparticle synthesis. nih.gov The formation of acid-base complexes between oleic acid and co-surfactants like oleylamine can also play a role in stabilizing nanoparticles and influencing their properties. nih.govresearchgate.net

The application of oleic acid as a surfactant is crucial for achieving monodispersity and controlling the characteristics of synthesized nanoparticles, which is essential for their performance in various advanced materials applications. nih.govrsc.orgresearchgate.netacs.org

Preparation of Oleic Acid Embedded Layered Magnesium Borate (B1201080)

Organic-inorganic composite materials incorporating layered structures have attracted significant interest in materials science. The synthesis of oleic acid embedded layered magnesium borate is one such example, combining the properties of an inorganic layered host with an organic guest molecule.

A low-temperature hydrothermal method has been employed for the synthesis of oleic acid embedded layered magnesium borate. This process typically utilizes magnesium chloride (MgCl₂·6H₂O) and borax (B76245) (Na₂B₄O₇·10H₂O) as reactants, with oleic acid serving as the embedded agent. scientific.netresearchgate.net

Characterization techniques such as X-ray diffraction (XRD), N₂ adsorption-desorption isotherms, scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR) are used to investigate the structure and morphology of the synthesized composites. scientific.netresearchgate.net Research findings indicate that the resulting material exhibits a layered structure with oleic acid molecules intercalated between the magnesium borate layers. scientific.net The interlayer spacing has been reported to be approximately 6 nm. scientific.net The lamellar magnesium borate particles typically range in size from 100 nm to 200 nm. scientific.net Further analysis reveals an average pore diameter of 22.4 nm, a BET surface area of 50.31 m²/g, and a pore volume of 0.275 cm³/g. scientific.net

The synthesis method and resulting material characteristics are summarized in the table below:

| Synthesis Method | Reactants | Embedded Agent | Interlayer Spacing | Lamellar Size Range | Average Pore Diameter | BET Surface Area | Pore Volume |

| Low-temperature Hydrothermal | MgCl₂·6H₂O, Na₂B₄O₇·10H₂O | Oleic Acid | ~6 nm | 100-200 nm | 22.4 nm | 50.31 m²/g | 0.275 cm³/g |

This approach allows for the creation of organic-inorganic hybrid materials with tailored structural properties, potentially enabling their use in various advanced material applications.

PEG Modification of Alkyl Oleate Epoxides for Surfactant Synthesis

The modification of fatty acid derivatives to produce surfactants with specific properties is an important area of chemical synthesis. Polyethylene glycol (PEG) modification of alkyl oleate epoxides is a route to synthesize nonionic surfactants.

This synthesis typically involves a three-step process starting from methyl oleate. whiterose.ac.ukacs.orgyork.ac.uk The steps include:

Transesterification: Methyl oleate is transesterified to produce various alkyl oleate analogues. whiterose.ac.ukacs.org

Epoxidation: The alkene double bond in the alkyl oleate is epoxidized. whiterose.ac.ukacs.org Environmentally benign routes for epoxidation have been developed, often utilizing hydrogen peroxide (H₂O₂) as the oxidant and heterogeneous catalysts like phosphotungstic acid and Adogen 464. whiterose.ac.ukacs.org

Ring-Opening: The epoxide ring of the alkyl oleate epoxide is opened by reaction with polyethylene glycols (PEGs) of varying chain lengths. whiterose.ac.ukacs.orgyork.ac.uk This step can be carried out under solventless conditions using heterogeneous catalysts. whiterose.ac.ukacs.org

This method allows for the synthesis of a library of nonionic surfactants with tunable properties by varying the alkyl chain length of the oleate and the chain length of the PEG. whiterose.ac.ukyork.ac.uk The process has been shown to be highly atom efficient, yielding surfactants with minimal side products. whiterose.ac.ukyork.ac.uk

Research findings on surfactants synthesized via this method from tall oil fatty acid methyl esters (primarily methyl oleate) with different monomethylated PEG chain lengths (corresponding to approximately 7, 11, and 16 ethylene (B1197577) oxide units) have shown varying cloud points and surface tensions. researchgate.net

| PEG Chain Length (approx. EO units) | Approx. Molecular Weight | Cloud Point (°C) | Surface Tension at CMC (mN/m) |

| 7 | 350 | 46 | 33 |

| 11 | 550 | 63 | 38 |

| 16 | 750 | 84 | 38 |

These synthesized surfactants have demonstrated physicochemical properties comparable to conventional long alkyl chain PEG surfactants and can potentially be used as oil-in-water emulsifiers, detergents, solubilizers, and wetting agents. york.ac.ukresearchgate.net

Spectroscopic Characterization and Analytical Methods in Magnesium Oleate Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is widely used to identify functional groups and analyze the molecular structure of magnesium oleate (B1233923).

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful tool for identifying the presence of specific chemical bonds and functional groups within a molecule based on their characteristic vibrational frequencies. In the study of magnesium oleate, FTIR can confirm the formation of the salt by identifying the presence of the carboxylate group (-COO⁻) and the absence of the free carboxylic acid group (-COOH) from oleic acid.

Studies involving metal oleates, such as sodium oleate and its interaction with magnesium ions or magnesium hydroxide (B78521), often utilize FTIR to investigate the adsorption behavior and the formation of metal-oleate species on surfaces. For instance, FTIR has been used to study the adsorption of oleate on Mg(OH)₂ surfaces, revealing the adsorption behavior of oleate species. acs.org The -CH₂- stretching vibration absorption peak of sodium oleate is typically found around 2923 cm⁻¹, while the -CH₃ stretching vibration peak is around 2853 cm⁻¹. dbc.wroc.pl The presence of these peaks after interaction with magnesium indicates the adsorption of oleate species. FTIR can also be used to characterize overbased magnesium fatty acid detergents, including this compound, by analyzing their functional groups. researchgate.net, uobaghdad.edu.iq

FTIR spectroscopy is also employed in the characterization of oleate esters, which are related to this compound. Analysis of these compounds using FTIR helps in confirming their successful synthesis and identifying their key functional groups. acs.org

Raman Spectroscopy for Material Characterization and Distribution Analysis

Raman spectroscopy complements FTIR by providing information about molecular vibrations that are Raman active. It is particularly useful for studying the distribution of components in a mixture or on a surface due to its ability to perform spatially resolved analysis (Raman microspectroscopy).

While direct studies on this compound using Raman spectroscopy were less prevalent in the search results compared to FTIR, related studies on sodium oleate and magnesium stearate (B1226849) highlight its potential applications. Raman microspectroscopy has been used to confirm the presence and investigate the distribution of sodium oleate in protective coatings on magnesium alloys. nih.gov Characteristic Raman bands for sodium oleate, such as those around 1072, 1305, 1440, 1680, and 2880 cm⁻¹, corresponding to various molecular vibrations, can be used for identification and mapping. nih.gov

Raman spectroscopy, especially in the low-frequency region, has been shown to be effective in identifying pseudopolymorphism in magnesium stearate, another magnesium salt of a fatty acid. acs.org, acs.org This suggests that Raman could potentially be applied to study different solid forms or hydration states of this compound. Raman analysis can also be used to study the material composition of magnesium compounds. mdpi.com

Diffraction and Microscopy Techniques

Diffraction and microscopy techniques provide crucial information about the crystalline structure, morphology, and nanoscale features of this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Interlayer Spacing

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials, identifying different crystalline phases, and measuring parameters like lattice constants and interlayer spacing. For crystalline this compound, XRD can provide information about how the magnesium ions and oleate chains are arranged in the solid state.

Studies on layered materials containing magnesium, such as layered double hydroxides (LDHs), often use XRD to analyze their crystalline structure and the spacing between the layers. researchgate.net While this compound itself may not always form a layered structure like LDHs, XRD can still reveal its crystalline phase(s) and the arrangement of molecules within the crystal lattice. The interlayer spacing in layered materials can be calculated from the position of diffraction peaks using Bragg's Law. carbonatik.com Changes in interlayer spacing can indicate the intercalation of other molecules or changes in the crystal structure. XRD is also used to characterize the crystal structure of magnesium compounds formed under different conditions. niscpr.res.in

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and topography of materials at high resolution. SEM images can reveal the shape, size, and arrangement of this compound particles or coatings.

SEM has been widely used to study the morphology of various magnesium compounds, including magnesium hydroxide and magnesium oxide nanoparticles, often synthesized using methods involving oleic acid or other surfactants. scirp.org, rsc.org These studies demonstrate the capability of SEM to visualize different morphologies, such as plate-like structures, spheres, or agglomerates, depending on the synthesis conditions. scirp.org, rsc.org SEM can also be used to analyze the surface morphology of magnesium alloys and coatings, where this compound might be present as a protective layer or a component. spbstu.ru, plos.org Analysis of the morphology of magnesium compounds can provide insights into the factors influencing their formation and properties. niscpr.res.in, mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM and is used to visualize the internal structure, crystallinity, and nanoscale features of materials, including nanoparticles and thin films.

TEM is valuable for studying the nanostructure of materials synthesized using methods that might involve this compound or related precursors. For example, TEM has been used to characterize the nanostructure of magnesium oxide nanoparticles synthesized with the assistance of oleic acid as a ligand. scirp.org TEM images can reveal the size, shape (e.g., spherical, layered), and crystallinity of these nanoparticles at the nanoscale. scirp.org, mdpi.com TEM is a powerful technique for the direct visualization of nanoscale structures and changes in morphology. royalsocietypublishing.org It can provide detailed insights into the morphology and structure of nanoparticles and layered materials. researchgate.net, nih.gov

Thermal and Other Analytical Methods

Thermal and other analytical methods play a vital role in elucidating the characteristics of this compound. Techniques such as thermogravimetric analysis, gas adsorption-desorption isotherms, nuclear magnetic resonance spectroscopy, and elemental analysis offer complementary information about its stability, surface properties, structure, and composition.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a widely used technique to evaluate the thermal stability and decomposition behavior of materials, including metal carboxylates like this compound. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides information on decomposition temperatures, the number of decomposition steps, and the mass loss associated with each step.

Studies involving oleate-containing layered double hydroxides (LDHs), which incorporate oleate anions with magnesium, have utilized TGA to understand their thermal decomposition. These materials often show multiple stages of thermolysis. The first stage, typically below 150 °C, is attributed to the loss of adsorbed water molecules. marquette.edu A second stage, often in the region of 150–250 °C, has been assigned to the partial dehydroxylation of the LDH layer structure. marquette.edu The major mass loss event, observed in a third stage, involves the decomposition of the organic species (oleate anions) and further dehydroxylation. marquette.edu For modified LDHs with acrylate (B77674) and oleate anions, weight loss is observed around 180 °C due to physisorbed and interlaminar water loss, followed by dehydroxylation and decomposition of organic anions between 200 and 450 °C. mdpi.com Above 450 °C, the material continues to decompose, leading to the formation of mixed oxides, with the final decomposition stage occurring up to 700 °C where spinel phases may form. mdpi.com

The thermal stability of such magnesium-containing composites can be enhanced by the incorporation of these materials into polymer matrices, retarding the decomposition process of the polymer. mdpi.com The TGA curves of oleate-containing LDHs have been reported to show similar weight loss stages related to water loss and the decomposition of organic species. researchgate.net

N2 Adsorption-Desorption Isotherms for Surface Area Determination

Nitrogen adsorption-desorption isotherms are employed to characterize the porous structure and determine the surface area of materials, providing insights into their texture and potential applications in adsorption or catalysis. This technique measures the amount of nitrogen gas adsorbed and desorbed by a material at a constant temperature (typically 77 K) over a range of relative pressures. The data obtained is then used to calculate parameters such as BET (Brunauer–Emmett–Teller) surface area, pore volume, and pore size distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR analysis has been used to confirm the presence of organic components in magnesium-containing compounds. For example, in the synthesis of magnesium taurate, NMR analysis was utilized to confirm the presence of taurine (B1682933) in the final product. google.com While specific detailed NMR data for pure this compound was not extensively found in the search results, studies on related oleate-containing systems highlight the utility of NMR in characterizing the organic portion of such compounds. For instance, 1H and 13C NMR spectroscopy have been used to analyze nonionic surfactants derived from PEG modification of epoxides of alkyl oleate, confirming product identification and achieving precise carbon and proton assignments through techniques like COSY, HSQC, and DEPT carbon. whiterose.ac.uk Phosphorus-31 (31P) NMR spectroscopy has also been used to investigate molecular interactions in systems involving oleate and proteins, showing chemical shift changes indicative of binding interactions. frontiersin.org These examples demonstrate the applicability of various NMR techniques in confirming the structure and understanding the molecular environment of oleate moieties in magnesium-containing or related systems.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method is crucial for verifying the purity and confirming the expected stoichiometry of synthesized materials. Techniques such as combustion analysis for carbon, hydrogen, and nitrogen, and atomic absorption spectroscopy or inductively coupled plasma (ICP) techniques for metals, are commonly employed.

Elemental analysis has been used to verify the composition of magnesium-containing compounds. In the case of magnesium taurate, elemental analysis for carbon, hydrogen, nitrogen, and sulfur by combustion, and for magnesium by atomic absorption spectroscopy, was performed to verify the proposed structure and confirm the elemental percentages. google.com The results were consistent with the expected chemical formula. google.com Similarly, elemental analysis has been used to characterize oleate-containing layered double hydroxides, confirming the presence of the target metals, such as magnesium and aluminum, and showing a good correlation between the metal content used in the synthesis and that found in the produced LDHs. marquette.eduresearchgate.net Elemental analysis techniques, such as energy-dispersive X-ray fluorescence (ED-XRF), have also been applied to analyze the elemental composition of oils, including the presence of elements like magnesium, for purposes such as authentication. mdpi.comresearchgate.net These examples underscore the importance of elemental analysis in confirming the compositional integrity of this compound and related compounds.

Applications of Magnesium Oleate in Environmental and Separation Sciences

Selective Separation Technologies

Selective separation technologies employing oleates are explored for their potential in isolating specific components from complex mixtures, such as those found in natural water sources and mineral ores.

Magnesium Separation from Brine and Seawater using Oleates

A proposed method for the selective separation of magnesium from brine and seawater involves the use of sodium oleate (B1233923) as a collector. This technique focuses on initially floating both calcium and magnesium as their oleates at the natural pH of saline water (7.5-8.5) to mitigate the effect of NaCl on calcium sulfate (B86663) precipitation. The resulting float, containing both calcium and magnesium oleates, is then processed further. It is dissolved, calcium is precipitated as calcium sulfate, and the remaining mother liquor is subjected to a refloatation step to recover pure magnesium oleate. Infrared measurements have been used to confirm the purity of the refloated this compound. tandfonline.comresearchgate.nettandfonline.com This approach aims to provide an economic and effective method for recovering pure magnesium from abundant natural sources. tandfonline.com

Another study explored extracting calcium salts as calcium oleate and magnesium salts as struvite from reverse osmosis reject brine. In this process, reject brine was treated with oleic acid to extract calcium hardness as calcium oleate wet scum at a pH of 8.5. Magnesium present in the brine was then precipitated as magnesium hydroxide (B78521) at a pH of 12, which was subsequently used for struvite production. scholarsresearchlibrary.com

Anionic Flotation of Magnesium Carbonates with Oleate Collectors

Anionic flotation, frequently employing fatty acids and their derivatives like sodium oleate, is a common method for the separation of magnesium carbonates such as dolomite (B100054) and magnesite. Sodium oleate is a widely used anionic collector for dolomite flotation, although its selectivity can be low and is affected by water hardness and temperature. mdpi.com In the absence of depressants or pH modifiers, the recovery of dolomite using sodium oleate can be in similar proportions to associated minerals, leading to inefficient selective flotation. mdpi.com

Despite the challenges, anionic fatty acids and their sodium derivatives are considered effective collectors for floating magnesium carbonates because their reaction products with divalent ions are insoluble. mdpi.com Studies have shown that in the presence of anionic collectors like sodium oleate, the contact angle of magnesite and dolomite increases, suggesting the possibility of separating them under different conditions. mdpi.com Achieving effective separation often requires the optimization of various parameters, including the type and dosage of collectors, depressants, and modifiers, as well as pH and particle size. mdpi.comresearchgate.net

Adsorption Mechanisms at Interfaces

The effectiveness of oleates in separation processes is intrinsically linked to their adsorption behavior at mineral-water interfaces. Understanding these mechanisms is crucial for optimizing flotation and separation efficiency.

Adsorption of Oleate on Carbonate and Quartz Surfaces

The adsorption of oleates, particularly sodium oleate, on carbonate mineral surfaces like magnesite and calcite has been investigated. Studies using techniques such as reflection-absorption infrared spectrophotometry have provided insights into the nature and orientation of adsorbed species. On magnesite surfaces under moderately acidic conditions, sodium oleate has been observed to chemisorb, forming a complex similar to bulk this compound. The hydrocarbon chains tend to orient nearly parallel to the substrate, forming a hydrophobic film. ubc.ca Under basic conditions, the adsorption is more complex, involving both chemisorbed and possibly physically adsorbed species, resulting in a less homogeneous film and decreased hydrophobicity compared to acidic conditions. ubc.ca

For calcium carbonate (calcite), sodium oleate has been shown to chemically adsorb on the surface. researchgate.netscirp.org The degree of agglomeration of calcium carbonate particles has been found to vary with the amount of adsorbed oleate ions. researchgate.net The adsorption density of sodium oleate on carbonate minerals can exhibit a plateau, corresponding to a chemisorbed horizontal monolayer. tandfonline.com

On quartz surfaces, the adsorption of oleate is influenced by the presence of metal ions. Pure oleate ions may exhibit physical adsorption or non-adsorption on quartz surfaces. mdpi.com However, in the presence of calcium ions, oleate ions can be indirectly chemisorbed onto the quartz surface via calcium species. mdpi.com Calcium species can adsorb on the quartz surface, enhancing the positive adsorption of oleate ions, which leads to increased hydrophobicity and improved flotation recovery of quartz. mdpi.comdbc.wroc.pl The adsorption of calcium hydroxy complexes, formed at high pH, on the negatively charged quartz surface makes the adsorption of sodium oleate possible, facilitating shear flocculation and subsequent oil agglomeration. selcuk.edu.tr

Role of Modifying Reagents in Adsorption and Flotation

Modifying reagents play a crucial role in enhancing the selective separation of minerals by influencing the adsorption of collectors like oleates and altering the surface properties of minerals. These reagents can act as depressants or activators. researchgate.netmdpi.comxinhaimining.com

In the context of carbonate flotation with oleates, modifiers are used to improve selectivity, which is often low with oleate collectors alone. mdpi.com The presence of dispersant reagents, such as sodium lignin (B12514952) sulfate and low molecular weight acrylic polymers, has been shown to decrease the adsorption of sodium oleate on carbonate mineral surfaces in the low concentration region of sodium oleate. tandfonline.com This effect is attributed to the competition between oleate and dispersant species for adsorption sites. tandfonline.com The magnitude of this reduction depends on the ability of the dispersant to attach to the carbonate mineral surface. tandfonline.com

Modifiers can also affect the interaction between collectors and mineral surfaces in more complex ways. For instance, in the flotation of huntite using potassium oleate, the presence of Mg²⁺ and Ca²⁺ ions had a detrimental effect on floatability, while sodium silicate (B1173343) showed no significant effect, and carboxymethyl cellulose (B213188) (CMC) acted as a depressant. researchgate.net The use of modifiers is essential for optimizing flotation conditions and achieving efficient separation by selectively enhancing or suppressing the floatability of different minerals. mdpi.comresearchgate.netmdpi.com

Future Research Directions and Emerging Areas for Magnesium Oleate

Development of Novel Synthesis Routes for Enhanced Control

Developing novel synthesis routes for magnesium oleate (B1233923) is a key area for future research. Current methods often involve reactions between oleic acid and magnesium sources like magnesium oxide or magnesium chloride, sometimes in the presence of catalysts and solvents acs.orgresearchgate.netresearchgate.netsciencepub.net. Research has explored optimizing conditions such as the molar ratio of reactants, solvent type, temperature, and the use of additives like ammonia (B1221849) and methanol (B129727) to control the total base number (TBN) and yield of magnesium oleate detergents acs.orgresearchgate.netresearchgate.net.

Future efforts will likely focus on achieving finer control over the particle size, morphology, and purity of this compound. This could involve exploring template-assisted synthesis, microemulsion methods, or continuous flow processes to ensure batch-to-batch consistency and tailor the material for specific applications. The use of different magnesium precursors and reaction environments, including hydrothermal or solvothermal methods, could also lead to novel forms of this compound with enhanced properties rsc.orgmdpi.com. For instance, research on magnesium hydroxide (B78521) synthesis highlights the influence of precursors and surfactants on particle morphology and size, suggesting similar control is possible for this compound mdpi.com.

Achieving enhanced control during synthesis is crucial for unlocking the full potential of this compound in various applications, particularly where material properties at the nanoscale are critical.

Advanced Spectroscopic and In-Situ Characterization

Advanced spectroscopic and in-situ characterization techniques are essential for gaining a deeper understanding of this compound's structure, properties, and behavior under different conditions. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy have been used to study the adsorption characteristics of oleate, providing insights into molecular orientation and surface interactions nih.govacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization-Mass Spectrometry (ESI-MS) are also valuable for characterizing the synthesized product and identifying intermediates or byproducts acs.orgwhiterose.ac.uk.

Future research will benefit from the application of more advanced techniques, including in-situ methods that allow for the real-time monitoring of synthesis processes or the behavior of this compound in relevant environments. Techniques like in-situ X-ray diffraction (XRD), which can provide insights into crystal structure changes during synthesis or application, and in-situ microscopy techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) could reveal details about particle formation, growth, and interaction with other materials mdpi.comeuropean-mrs.com. Advanced spectroscopic methods like Raman spectroscopy or Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy could offer more detailed information about chemical bonding and surface chemistry mdpi.com. The combination of these techniques can provide a comprehensive picture of how synthesis parameters influence the final material properties and how this compound behaves in complex systems.

Computational Chemistry and Materials Simulation for Predictive Modeling

Computational chemistry and materials simulation, including techniques like molecular dynamics (MD) and density functional theory (DFT), offer powerful tools for predicting the properties and behavior of this compound at the atomic and molecular levels euromat2025.comacs.org. These methods can complement experimental studies by providing insights into reaction mechanisms, adsorption processes, and the influence of molecular structure on macroscopic properties acs.orgresearchgate.net.

Research has already utilized MD simulations to study the adsorption of fatty acids, including oleic acid, on magnesium oxide surfaces, providing valuable information about interfacial interactions researchgate.net. Future research can leverage these techniques to predict the optimal synthesis conditions for desired this compound structures, understand its interaction with different matrices or interfaces in composite materials, and model its degradation behavior in various environments. dntb.gov.ua Machine learning algorithms, integrated with computational simulations, can further enhance predictive modeling capabilities, potentially accelerating the discovery of new applications and optimizing material design euromat2025.comnih.gove3s-conferences.orgpreprints.org. This includes predicting material properties based on structural features and chemical composition e3s-conferences.org.

Computational approaches can help in understanding complex phenomena that are difficult to probe experimentally, such as the self-assembly of this compound molecules or its role as a nucleating agent in polymers researchgate.net.

Exploration of New Material Applications (beyond current identified areas)

While this compound has found applications in areas such as detergents and potentially as an additive in materials like polymers for nerve regeneration scaffolds, future research can explore a wider range of material applications acs.orgresearchgate.netresearchgate.netresearchgate.net.

Emerging areas for magnesium compounds, in general, include lightweight structural materials in automotive and aerospace industries, as well as biomaterials for medical implants due to their biocompatibility and biodegradability researchgate.netnih.govnih.govfrontiersin.orgsamaterials.comazom.com. Given that this compound is an organic salt of magnesium, it could potentially be explored in these fields. For instance, its compatibility with polymers suggests potential use in biodegradable composites for various applications, including packaging or biomedical devices. researchgate.net

The unique properties conferred by the oleate anion and the magnesium cation could lead to applications in areas such as functional fluids, lubricants with enhanced properties, or as a component in phase change materials for thermal energy storage. Its potential as a non-toxic plasticizer and cell proliferation promoter, as observed in nerve regeneration research, hints at possibilities in tissue engineering and regenerative medicine researchgate.net. Further research is needed to investigate the specific properties of this compound that make it suitable for these novel applications and to understand its performance in complex material systems.

Design of Sustainable and Environmentally Benign Processes

With increasing global emphasis on sustainability, the design of environmentally benign processes for the synthesis and application of this compound is a critical future research direction. This aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances royalsocietypublishing.orgnih.govmdpi.com.

Current synthesis methods for this compound detergents have already considered using environmentally friendly raw materials like oleic acid and magnesium oxide acs.orgresearchgate.net. Future research can focus on developing solventless or water-based synthesis routes, utilizing renewable resources, and minimizing energy consumption royalsocietypublishing.orgnih.gov. Exploring catalytic methods that employ non-toxic and recyclable catalysts is also important nih.gov.

Furthermore, research should investigate the environmental impact of this compound throughout its lifecycle, from production to disposal. This includes studying its biodegradability and potential toxicity to ecosystems. Designing processes that facilitate the recovery and recycling of magnesium or oleate components from waste streams would also contribute to sustainability. The development of greener synthesis techniques is not only environmentally responsible but can also lead to more cost-effective and efficient production methods.

Q & A

Q. What are the established methods for synthesizing and purifying magnesium oleate in laboratory settings?